Methyl 1-Allylcyclopropanecarboxylate
CAS No.: 106434-82-6
Cat. No.: VC20744707
Molecular Formula: C8H12O2
Molecular Weight: 140.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 106434-82-6 |
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Molecular Formula | C8H12O2 |
Molecular Weight | 140.18 g/mol |
IUPAC Name | methyl 1-prop-2-enylcyclopropane-1-carboxylate |
Standard InChI | InChI=1S/C8H12O2/c1-3-4-8(5-6-8)7(9)10-2/h3H,1,4-6H2,2H3 |
Standard InChI Key | AJYOGWLOEUBATE-UHFFFAOYSA-N |
SMILES | COC(=O)C1(CC1)CC=C |
Canonical SMILES | COC(=O)C1(CC1)CC=C |
Introduction
Methyl 1-Allylcyclopropanecarboxylate is an organic compound belonging to the class of cyclopropane derivatives. It is characterized by a strained three-membered ring structure, which imparts unique chemical reactivity. This compound is used as a building block in organic synthesis to create more complex molecules and has potential applications in drug discovery and the synthesis of specialty chemicals.
Synthesis Methods
The synthesis of Methyl 1-Allylcyclopropanecarboxylate typically involves the cyclopropanation of alkenes. A common method is the reaction of allyl bromide with diazomethane in the presence of a catalyst such as copper(I) chloride. This reaction proceeds through the formation of a cyclopropane ring via a carbene intermediate.
Synthesis Method | Reagents | Catalyst | Conditions |
---|---|---|---|
Cyclopropanation | Allyl bromide, diazomethane | Copper(I) chloride | Presence of catalyst, controlled temperature |
Chemical Reactions and Applications
Methyl 1-Allylcyclopropanecarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its applications in organic synthesis and drug discovery.
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Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO). Oxidation can yield carboxylic acids or ketones.
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Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH) can convert the ester group to an alcohol.
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Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups using nucleophiles like amines or thiols under basic conditions.
Reaction Type | Reagents | Products |
---|---|---|
Oxidation | KMnO, CrO | Carboxylic acids, ketones |
Reduction | LiAlH, NaBH | Alcohols |
Substitution | Amines, thiols | Various functionalized compounds |
Biological and Medicinal Applications
While specific biological activities of Methyl 1-Allylcyclopropanecarboxylate are not extensively documented, its derivatives may have potential as bioactive agents in drug discovery. The strained cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules.
Industrial Production and Future Directions
Industrial production of Methyl 1-Allylcyclopropanecarboxylate may involve large-scale cyclopropanation reactions using continuous flow reactors to enhance efficiency and yield. Purification techniques such as distillation or chromatography are employed to ensure high purity. Future research directions include exploring its pharmacological properties and applications in specialty chemicals synthesis.
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